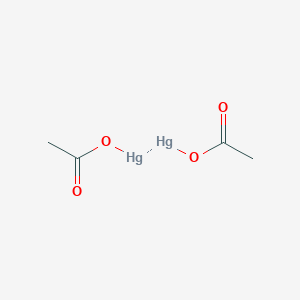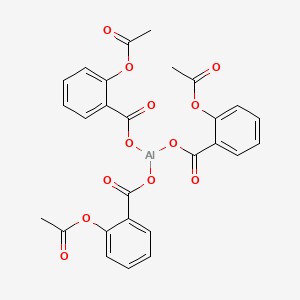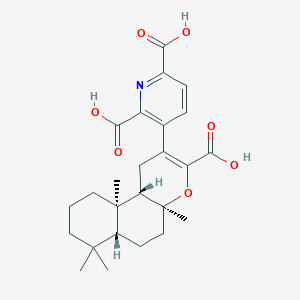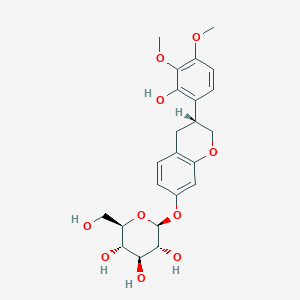
Isomucronulatol 7-O-glucoside
描述
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is a naturally occurring isoflavan glycoside. Isoflavans are a subclass of flavonoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups, as well as a glucopyranoside moiety. These structural features contribute to its potential biological and pharmacological properties.
作用机制
Target of Action
Isomucronulatol 7-O-glucoside, a flavonoid isolated from the roots of Astragalus membranaceus , primarily targets the production of Interleukin-12 (IL-12) p40 . IL-12 p40 is a subunit of the cytokine IL-12, which plays a crucial role in the activities of natural killer cells and T lymphocytes .
Mode of Action
This compound exhibits weak inhibitory effects on Lipopolysaccharides (LPS)-stimulated production of IL-12 p40 in vitro . By inhibiting the production of IL-12 p40, it can potentially modulate the immune response, particularly the inflammatory response .
Biochemical Pathways
The compound is involved in the regulation of the ferroptosis pathway , a form of regulated cell death . Ferroptosis plays an essential role in regulating carcinogenesis and tumor progression . The compound’s interaction with this pathway could have significant implications for the treatment of conditions like non-small cell lung cancer (NSCLC) .
Result of Action
The inhibition of IL-12 p40 production by this compound can lead to a potential anti-inflammatory effect . In the context of NSCLC, the compound’s interaction with ferroptosis-related biomarkers could influence the prognosis of patients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside typically involves several steps, starting from readily available precursors. One common approach is the use of a flavanone precursor, which undergoes a series of hydroxylation and methoxylation reactions to introduce the desired functional groups. The final step involves glycosylation to attach the glucopyranoside moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis. Additionally, purification techniques such as chromatography are employed to isolate the compound from the fermentation broth.
化学反应分析
Types of Reactions
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deoxygenated derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted isoflavans.
科学研究应用
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavans.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
相似化合物的比较
Similar Compounds
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: An isoflavone known for its estrogenic activity.
Biochanin A: An isoflavone with anti-inflammatory and anticancer effects.
Uniqueness
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is unique due to its specific combination of hydroxyl, methoxy, and glucopyranoside groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZVSSUSCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


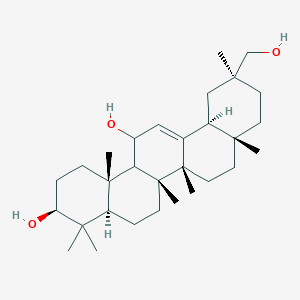
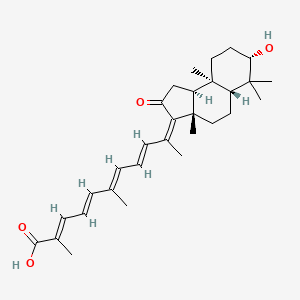
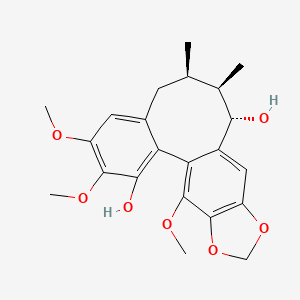
![6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-](/img/structure/B1257204.png)
![2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]-5-(3-oxobutanoylamino)benzenesulfonic acid](/img/structure/B1257206.png)
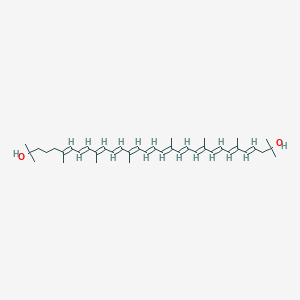
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)
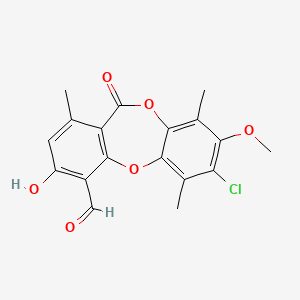
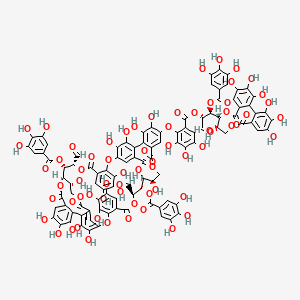
![2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1257214.png)
![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate](/img/structure/B1257217.png)
